molecular formula C10H22Cl2N2O B1398262 1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride CAS No. 1220027-06-4

1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Cat. No.: B1398262
CAS No.: 1220027-06-4
M. Wt: 257.2 g/mol
InChI Key: JVKJPSWWMAWFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a synthetic compound known for its versatile applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring and a piperidinol moiety, making it a valuable scaffold in medicinal chemistry. This compound is often used as a building block for the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride typically involves the reaction of pyrrolidine with piperidinol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidinol, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular signaling pathways, which can result in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride: A compound with similar structural features but different pharmacological properties.

    1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride: Another related compound with distinct biological activities.

Uniqueness: 1-(3-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride stands out due to its unique combination of a pyrrolidine ring and a piperidinol moiety. This structural arrangement provides a versatile platform for the development of new compounds with diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable tool in scientific research.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-2-5-12(6-3-10)8-9-1-4-11-7-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKJPSWWMAWFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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